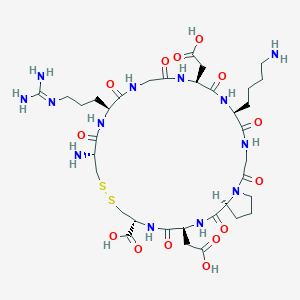

Cyclosporin A-Derivative 2

Descripción general

Descripción

Aplicaciones Científicas De Investigación

1. Nanoparticulate Lipospheres for Oral Administration Cyclosporin, an immunosuppressive drug, is hydrophobic with low oral bioavailability. Bekerman, Golenser, and Domb (2004) developed dispersible oil formulations that form nanodispersions upon mixing in water, aiming to enhance oral bioavailability. These formulations, stable at room temperature for at least six months, showed promising results in human bioavailability studies (Bekerman, Golenser, & Domb, 2004).

2. Fermentative Production and Pharmacological Applications Survase et al. (2011) reviewed the biosynthetic pathway, fermentative production, downstream processing, and various biological activities of Cyclosporin A, emphasizing its significant role in immunosuppression and other pharmacological applications (Survase, Kagliwal, Annapure, & Singhal, 2011).

3. Impact on Wound Healing Silva et al. (2001) demonstrated that Cyclosporin A inhibits the activity of matrix metalloproteinases during the early phase of wound healing in a rat molar model, suggesting its interference in wound healing post dental extractions (Silva, Coletta, Jorge, Bolzani, de Almeida, & Graner, 2001).

4. Solid Lipid Nanoparticles (SLN) Incorporation Ugazio, Cavalli, and Gasco (2002) explored the preparation of Cyclosporin A solid lipid nanoparticles (SLN) for potentially enhancing bioavailability through various administration routes, especially the duodenal route. This approach addresses the drug's extreme hydrophobicity (Ugazio, Cavalli, & Gasco, 2002).

5. Aqueous Cyclosporin A Eye Drops with Cyclodextrin Nanoparticles Jóhannsdóttir et al. (2017) developed and tested surfactant-free aqueous cyclosporin A eye drops containing cyclosporin/cyclodextrin nanoparticles for treating ocular inflammatory disorders. Their three-month toxicological testing on rabbits showed no adverse effects (Jóhannsdóttir, Kristinsson, Fülöp, Ásgrímsdóttir, Stefánsson, & Loftsson, 2017).

6. Inhibition of Angiogenesis Hernández et al. (2001) found that Cyclosporin A inhibits angiogenesis induced by vascular endothelial growth factor, potentially through the inhibition of cyclooxygenase-2. This suggests a novel mechanism underlying its beneficial effects in angiogenesis-related diseases (Hernández, Volpert, Íñiguez, Lorenzo, Martinez-Martinez, Grau, Fresno, & Redondo, 2001).

7. Positively Charged Nanoparticles for Oral Bioavailability El-Shabouri (2002) investigated positively and negatively charged cyclosporin-A nanoparticles for improved bioavailability, finding that chitosan-nanoparticles significantly enhanced bioavailability compared to other formulations (El-Shabouri, 2002).

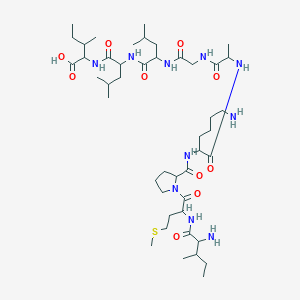

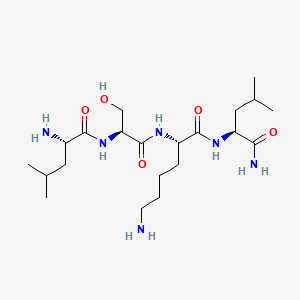

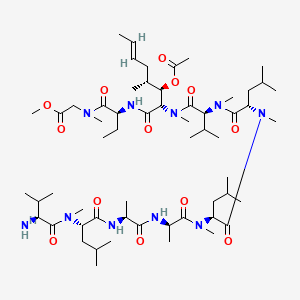

8. Semi-Synthesis of Cyclosporins Peel and Scribner (2015) reviewed the synthetic chemistry of Cyclosporin A, detailing transformations at each of its eleven amino acids. This semi-synthesis approach has led to derivatives with distinct biological activities (Peel & Scribner, 2015).

9. Lectin-HPMA Copolymer-Cyclosporin Conjugates Lu et al. (2000) synthesized amino group containing cyclosporin A derivatives and conjugated them to N-(2-hydroxypropyl)methacrylamide (HPMA) copolymers for potential colon disease treatment. These bioadhesive conjugates showed promising results in preliminary biological evaluations (Lu, Gao, Kopec̆ková, & Kopeček, 2000).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Cyclosporin A and its derivatives, including Cyclosporin A-Derivative 2, are being investigated for their potential in treating various diseases. They have shown substantial anti-SARS-CoV-2 antiviral activity and anti-COVID-19 effect . Further clinical trials and research are needed to fully understand the potential of these compounds .

Propiedades

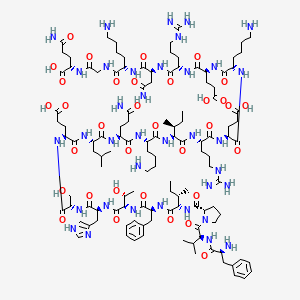

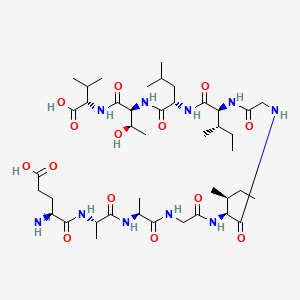

IUPAC Name |

methyl 2-[[(2S)-2-[[(E,2S,3R,4R)-3-acetyloxy-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]-methylamino]-4-methylpentanoyl]amino]propanoyl]amino]propanoyl]-methylamino]-4-methylpentanoyl]-methylamino]-4-methylpentanoyl]-methylamino]-3-methylbutanoyl]-methylamino]-4-methyloct-6-enoyl]amino]butanoyl]-methylamino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C58H104N10O13/c1-24-26-27-37(13)49(81-40(16)69)48(52(73)62-41(25-2)54(75)63(17)31-45(70)80-23)68(22)58(79)47(36(11)12)67(21)56(77)44(30-34(7)8)66(20)55(76)43(29-33(5)6)65(19)53(74)39(15)61-50(71)38(14)60-51(72)42(28-32(3)4)64(18)57(78)46(59)35(9)10/h24,26,32-39,41-44,46-49H,25,27-31,59H2,1-23H3,(H,60,72)(H,61,71)(H,62,73)/b26-24+/t37-,38+,39-,41+,42+,43+,44+,46+,47+,48+,49-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZFGUZDCBKWXNG-LIVSJIKESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)N(C)CC(=O)OC)NC(=O)C(C(C(C)CC=CC)OC(=O)C)N(C)C(=O)C(C(C)C)N(C)C(=O)C(CC(C)C)N(C)C(=O)C(CC(C)C)N(C)C(=O)C(C)NC(=O)C(C)NC(=O)C(CC(C)C)N(C)C(=O)C(C(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C(=O)N(C)CC(=O)OC)NC(=O)[C@H]([C@@H]([C@H](C)C/C=C/C)OC(=O)C)N(C)C(=O)[C@H](C(C)C)N(C)C(=O)[C@H](CC(C)C)N(C)C(=O)[C@H](CC(C)C)N(C)C(=O)[C@@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)N(C)C(=O)[C@H](C(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C58H104N10O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1149.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.